molecular formula C7H14O3 B1443364 4-Methoxy-2,2-dimethylbutanoic acid CAS No. 1338986-76-7

4-Methoxy-2,2-dimethylbutanoic acid

Cat. No. B1443364
M. Wt: 146.18 g/mol
InChI Key: UPLYSUSXVBONEP-UHFFFAOYSA-N
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Description

4-Methoxy-2,2-dimethylbutanoic acid, also known as 4-MDB, is a naturally occurring organic acid that is found in a variety of plants and animals. It is a common component of many food items, and is also used in a variety of industrial applications. 4-MDB has been studied extensively in recent years, and researchers have identified a number of potential therapeutic applications for this compound.

Scientific Research Applications

Enantioselective Catalysis

4-Methoxy-2,2-dimethylbutanoic acid has been studied in the context of asymmetric catalysis. Ostermeier et al. (2003) explored its use in the highly enantioselective rhodium-catalyzed hydrogenation of 2-(2-methoxy-2-oxoethyl)acrylic acid. This process achieved an enantiomeric excess of 99.7% and demonstrated the compound's potential as an enantiomerically pure isoprenoid building block for natural product synthesis (Ostermeier, Brunner, Korff, & Helmchen, 2003).

Chemical Synthesis and Analysis

In another study, Zhang et al. (2008) synthesized a hapten closely related to 4-Methoxy-2,2-dimethylbutanoic acid for the development of a sensitive ELISA for analyzing the organophosphorous insecticide fenthion in fruit samples. This research highlights the compound's utility in developing analytical tools for monitoring pesticide residues in agricultural products (Zhang, Sun, Hu, Shen, Yang, Liang, Sun, & Liu, 2008).

Antimicrobial and Anticancer Activity

Aravind et al. (2014) investigated a compound structurally similar to 4-Methoxy-2,2-dimethylbutanoic acid, derived from the lichen Parmelia erumpens. This compound demonstrated significant antimicrobial activity, particularly against medically important bacteria and fungi, and also showed potential as an anticancer agent, suggesting potential pharmacological applications for compounds in this chemical family (Aravind, Sreelekha, Kumar, Kumar, & Mohandas, 2014).

Chemical Vapor Deposition Precursors

Makhaev and Petrova (2018) studied the reaction of ZrCl4 with 2,2-dimethylbutanoic acid, which is structurally similar to 4-Methoxy-2,2-dimethylbutanoic acid. This research is relevant for the preparation of inorganic materials through chemical vapor deposition, indicating the compound's potential use in materials science (Makhaev & Petrova, 2018).

properties

IUPAC Name

4-methoxy-2,2-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2,6(8)9)4-5-10-3/h4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLYSUSXVBONEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2,2-dimethylbutanoic acid

CAS RN

1338986-76-7
Record name 4-methoxy-2,2-dimethylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Lama, SE Del Valle, N Genest, WD Lubell - International Journal of …, 2007 - Springer
Pro-Aib hydroxyethylene isosteres (S,R)- and (S,S)-7 were synthesized by cascade addition of 2-methyl-1-propenylmagnesium bromide to Boc-Pro-OMe in the presence of CuCN, …
Number of citations: 5 link.springer.com

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